molecular formula C18H16N2O4 B2811200 3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-methyl-1H-indole CAS No. 305372-79-6

3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-methyl-1H-indole

Cat. No.: B2811200
CAS No.: 305372-79-6
M. Wt: 324.336
InChI Key: LJABZXUJICDUMK-UHFFFAOYSA-N
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Description

This compound is an indole derivative featuring a 1,3-benzodioxole (methylenedioxyphenyl) group attached via a nitroethyl side chain at position 3 and a methyl group at position 2 of the indole core. Structural characterization via $^{13}\text{C}$-NMR (e.g., δ 147.14 ppm for the nitro-bearing carbon) and HRMS (accurate mass 253.0979) confirms its identity . Its synthesis typically involves multi-step reactions, including condensation and cyclization, as seen in analogous indole derivatives .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-methyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-11-18(13-4-2-3-5-15(13)19-11)14(9-20(21)22)12-6-7-16-17(8-12)24-10-23-16/h2-8,14,19H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJABZXUJICDUMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C[N+](=O)[O-])C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-methyl-1H-indole typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the benzodioxole and indole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted benzodioxole and indole derivatives.

Scientific Research Applications

3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-methyl-1H-indole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting cancer and other diseases.

    Industry: Utilized in the synthesis of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-methyl-1H-indole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Pharmacological and Computational Insights

  • Enzyme Interactions: Benzodioxol-nitroethyl-indole derivatives may target enzymes like squalene synthase or lanosterol-14α-demethylase, as suggested by in silico docking studies of structurally related compounds (e.g., 2-Benzo[1,3]dioxol-5-yl-8-methoxy-3-nitro-2H-chromene) .
  • Cytotoxicity :
    Pyrazoline derivatives (e.g., compound 3 in ) show low cytotoxicity (IC$_{50}$ > 100 μM on L929 fibroblasts), suggesting nitroethyl-indole derivatives may require similar safety profiling .

Data Tables

Table 1: Structural and Spectral Comparison

Compound Key Substituent $^{13}\text{C}$-NMR (δ, ppm) Melting Point (°C) Biological Activity
Target Compound 2-Nitroethyl 147.14 (C-NO$_2$) Not reported Under investigation
3-(1-(2-Benzo-dioxol-ethyl)-imidazol) 5-Fluoroindole 160.1 (C-F) >200 Antifungal/Enzyme inhibition
Chalcone Derivative α,β-Unsaturated ketone 190.5 (C=O) 120–130 DPP-4 inhibition (IC$_{50}$ ~30 μM)

Biological Activity

The compound 3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-methyl-1H-indole is a derivative of indole with potential biological activities. Indoles are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H14N2O4C_{15}H_{14}N_{2}O_{4} with a molecular weight of approximately 286.28 g/mol. The compound features an indole core substituted with a nitroethyl group and a benzodioxole moiety, which may enhance its biological activity through various interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Indoles are known to exhibit antioxidant properties, which may protect cells from oxidative stress.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression.
  • Receptor Modulation : It might interact with various receptors, including those involved in neurotransmission or cell signaling.

Biological Activity Overview

Research has indicated that compounds similar to this compound possess significant biological activities:

Activity Type Description
Anticancer Indoles have shown promise in inhibiting tumor growth in various cancer types.
Anti-inflammatory Compounds can reduce inflammatory markers in vitro and in vivo.
Neuroprotective Potential to protect neuronal cells from damage due to oxidative stress.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

  • Anticancer Properties : A study demonstrated that indole derivatives exhibit cytotoxic effects against human cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism involved apoptosis induction through the activation of caspase pathways.
  • Anti-inflammatory Effects : Research indicated that certain indole derivatives can significantly lower levels of pro-inflammatory cytokines (e.g., TNF-alpha) in animal models of inflammation.
  • Neuroprotective Effects : A study highlighted the ability of indole compounds to protect against neurodegenerative conditions by reducing oxidative stress markers in neuronal cell cultures.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-methyl-1H-indole?

  • Methodology : The synthesis typically involves a multi-step approach:

Benzodioxolylmethylation : React 2-methyl-1H-indole with 1,3-benzodioxol-5-ylmethanol under acidic or catalytic conditions to attach the benzodioxolylmethyl group at the indole’s 3-position. This step mirrors procedures used for similar indole derivatives, where PEG-400/DMF solvent systems and catalysts like CuI enhance efficiency .

Nitroethylation : Introduce the nitroethyl group via Michael addition or nitroalkane alkylation. For example, nitrostyrene derivatives can react with the indole intermediate under basic conditions (e.g., NaH in THF) .

Purification : Use flash chromatography (cyclohexane/EtOAC gradients) to isolate the product, achieving yields >80% in optimized conditions .

  • Key Challenges : Steric hindrance from the 2-methyl group may require elevated temperatures or prolonged reaction times.

Q. Which spectroscopic techniques are critical for structural confirmation?

  • 1H/13C NMR : Assign peaks for the benzodioxole protons (δ 5.93 ppm, singlet) and nitroethyl group (δ 4.07–4.50 ppm, multiplet). The 2-methyl group appears as a singlet near δ 2.40 ppm .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ calculated for C₁₉H₁₇N₂O₄: 337.1188). Discrepancies >2 ppm require re-evaluation of purity .
  • X-ray crystallography : Resolve ambiguous NOE effects or regiochemistry, particularly for the nitroethyl orientation .

Q. What biological activities are predicted based on structural analogs?

  • Anticancer Potential : Benzodioxole-containing indoles exhibit activity against HepG2 (IC₅₀ ~30 µM) by intercalating DNA or inhibiting topoisomerases .
  • Antimicrobial Activity : Nitro groups enhance redox cycling, generating reactive oxygen species (ROS) that disrupt microbial membranes .
  • Neurological Targets : The benzodioxole moiety may modulate serotonin receptors, as seen in related indole derivatives .

Advanced Research Questions

Q. How can the nitroethylation step be optimized to mitigate low yields?

  • Strategies :

  • Catalyst Screening : Test Pd/C or Fe(III)-salen complexes to improve nitro group transfer efficiency .
  • Solvent Effects : Replace polar aprotic solvents (DMF) with ionic liquids to stabilize nitro intermediates and reduce side reactions .
  • Kinetic Monitoring : Use in-situ FTIR to track nitroethyl intermediate formation and adjust reaction time dynamically .
    • Data-Driven Example : In analogous syntheses, switching from THF to DMF increased yields from 42% to 65% due to better nitroalkane solubility .

Q. How should researchers address contradictions in reported bioactivity data?

  • Case Study : Conflicting IC₅₀ values for anticancer activity (e.g., 30 µM vs. 50 µM in HepG2) may arise from:

Assay Variability : Standardize MTT assay protocols (e.g., incubation time, cell density) .

Purity Thresholds : Re-test compounds with >98% purity (HPLC-UV) to exclude impurities’ effects .

Structural Verification : Confirm nitro group positioning via X-ray diffraction, as misassignment alters binding affinity .

Q. What computational tools elucidate the nitro group’s electronic impact on reactivity?

  • DFT Calculations : Use Gaussian09 to map electron density distribution. The nitro group withdraws electrons, increasing the indole’s electrophilicity at C-3 (Mulliken charge: +0.25 vs. +0.12 in non-nitrated analogs) .
  • MD Simulations : Simulate docking with cytochrome P450 enzymes to predict metabolic stability. Nitro groups may reduce oxidation rates compared to methoxy derivatives .

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